
3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole
Overview
Description
GAT211 is a synthetic organic compound that functions as an agonist and positive allosteric modulator of the cannabinoid receptor 1. It is a racemic mixture of two enantiomers, GAT228 and GAT229, each contributing different components to GAT211’s molecular pharmacology . GAT228 provides partial agonist activity, while the positive allosteric modulator activity resides with GAT229 .
Preparation Methods
Synthetic Routes and Reaction Conditions
GAT211 is synthesized through a series of chemical reactions involving the formation of indole derivatives. The compound is typically prepared by dissolving it in a vehicle of ethanol, kolliphor, and saline at a ratio of 1:1:6 . The solution is then injected at a specific volume for experimental purposes .
Industrial Production Methods
The industrial production of GAT211 involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is available in various quantities, ranging from milligrams to grams, and is stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
GAT211 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: GAT211 can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
GAT211 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of positive allosteric modulation on cannabinoid receptors.
Industry: Utilized in the development of new pharmacological agents targeting cannabinoid receptors.
Mechanism of Action
GAT211 exerts its effects by binding to the cannabinoid receptor 1 and modulating its activity. The compound activates cyclic adenosine monophosphate and beta-arrestin2 with specific effective concentration values . The positive allosteric modulation enhances the receptor’s response to endogenous cannabinoids, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Delta-9-tetrahydrocannabinol (THC): A well-known cannabinoid receptor agonist with psychoactive effects.
Uniqueness of GAT211
GAT211 is unique in its ability to amplify the therapeutic effects of endocannabinoids without causing the negative side effects associated with psychoactivity or tolerance . This makes it a promising candidate for further research and potential therapeutic applications.
Biological Activity
3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound belongs to the indole family, characterized by a bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The synthesis typically involves the reaction of 2-phenylindole with β-nitrostyrene under acidic conditions, yielding a product that can be purified using standard chromatographic techniques .
Antimycobacterial Activity
Recent studies have highlighted the antimycobacterial properties of related indole derivatives. For instance, a series of 3-phenyl-1H-indoles demonstrated significant activity against Mycobacterium tuberculosis (Mtb), with some compounds showing efficacy against multidrug-resistant strains. The most promising derivatives exhibited bactericidal activity at concentrations near their Minimum Inhibitory Concentration (MIC), suggesting that similar mechanisms may be present in this compound .
Antiproliferative Effects
Indole derivatives have also been assessed for their antiproliferative effects on various cancer cell lines. In vitro studies indicate that certain substitutions on the indole scaffold can enhance cytotoxicity against cancer cells. For example, compounds with specific functional groups have shown GI50 values in the low nanomolar range, indicating potent antiproliferative activity . The structure-activity relationship (SAR) studies suggest that modifications at the 3-position significantly influence biological activity.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:
- Inhibition of Key Enzymes : Some indole derivatives inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that certain indoles can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Cannabinoid Receptors : Indole derivatives have been shown to interact with cannabinoid receptors, potentially influencing pain and inflammation pathways .
Case Study 1: Antimycobacterial Activity
A study evaluated a series of 3-phenylindoles for their ability to inhibit Mtb growth. The compound designated as 3r showed significant bactericidal activity at concentrations close to its MIC. Time-kill studies revealed that it maintained its efficacy over an extended period, demonstrating strong time-dependent characteristics similar to first-line antitubercular drugs like rifampicin .
Compound | MIC (µM) | MBC (µM) | Time-Kill Kinetics |
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3r | 20 | 40 | Time-dependent |
Case Study 2: Antiproliferative Activity
In another study focusing on antiproliferative effects, several indole derivatives were tested against various cancer cell lines. Compounds demonstrated varying degrees of effectiveness, with some achieving GI50 values below 100 nM. The study concluded that structural modifications could enhance potency and selectivity towards cancer cells .
Compound | Cell Line | GI50 (nM) |
---|---|---|
Va | A549 (Lung) | 56 |
Vb | MCF7 (Breast) | 59 |
Vc | HeLa (Cervical) | 66 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole, and how can reaction yields be improved?
The compound is typically synthesized via nitro-Mannich reactions or nucleophilic substitutions. Key steps include:
- Silica gel chromatography (12% acetone in hexane) for purification, yielding >75% purity .
- Use of GRACE™ flash columns under vacuum to isolate intermediates .
- Optimization of nitrovinyl indole precursors (e.g., 3-(2-nitrovinyl)-1H-indole) to enhance regioselectivity .
Yield improvements often involve adjusting stoichiometry, solvent polarity (e.g., hexane/acetone gradients), and reaction time.
Q. How is the structural conformation of this compound validated experimentally?
- X-ray crystallography reveals a dihedral angle of 80.37° between the phenyl and indole rings, confirmed via ORTEP-III and WinGX software .
- NMR spectroscopy (1H, 13C, and 2D-COSY) identifies coupling constants (e.g., δ 5.32 ppm, J = 8.0 Hz for the nitroethyl group) and confirms stereochemistry .
- FT-IR and Raman spectroscopy detect functional groups (e.g., nitro stretching at ~1520 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods predict the electronic and steric effects of substituents on bioactivity?
- Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .
- Fukui indices identify nucleophilic/electrophilic sites, guiding modifications (e.g., fluorination at the phenyl ring enhances binding to GPCRs) .
- Molecular docking (AutoDock Vina) evaluates interactions with targets like cannabinoid receptors (CB1R), where the nitro group forms hydrogen bonds with Thr197 .
Q. What strategies resolve contradictions in biological activity data across assays?
- Dose-response profiling : Test multiple concentrations (e.g., 0.1–100 µM) to distinguish true activity from assay noise .
- Orthogonal assays : Combine enzymatic (e.g., 15-lipoxygenase inhibition) and cellular (e.g., cytotoxicity in HEK293 cells) models to validate mechanisms .
- Impurity analysis : Use GC-MS or HPLC to rule out side products (e.g., nitrovinyl byproducts) affecting results .
Q. How can structure-activity relationships (SAR) be systematically explored for indole derivatives?
- Fluorine-walk approach : Synthesize analogs like 6a–6f (fluorine at ortho/meta/para positions) to probe steric and electronic effects on GPCR modulation .
- Nitro group modifications : Replace nitro with cyano or sulfonamide to study redox sensitivity .
- Pharmacophore mapping : Overlay crystal structures (e.g., PDB ID 5XRA) to identify critical interactions (e.g., π-π stacking with Phe174 in CB1R) .
Q. What methodologies address conformational flexibility in molecular modeling?
- Cremer-Pople puckering coordinates quantify non-planar distortions in the indole ring, aiding MD simulations .
- QM/MM hybrid models (e.g., ONIOM) optimize ligand-receptor complexes while accounting for torsional flexibility of the nitroethyl group .
- Metadynamics predicts free-energy landscapes for nitro group rotation, correlating with allosteric modulator efficacy .
Q. Methodological Resources
Properties
IUPAC Name |
3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZDCJJHWPHZJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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